molecular formula C44H28N2 B12808595 2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline

2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline

Cat. No.: B12808595
M. Wt: 584.7 g/mol
InChI Key: CSSIXDGXAMEVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties. It is often used in various scientific and industrial applications, particularly in the field of organic electronics. The compound is characterized by its phenanthroline core, which is substituted with naphthyl and phenyl groups, enhancing its electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline with naphthyl and phenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and electronic properties. The phenanthroline core plays a crucial role in these interactions, providing a rigid and planar structure that facilitates binding .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H28N2

Molecular Weight

584.7 g/mol

IUPAC Name

2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline

InChI

InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-23-11-19-29-17-7-9-21-33(29)35)45-43-37(39)25-26-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-24-12-20-30-18-8-10-22-34(30)36/h1-28H

InChI Key

CSSIXDGXAMEVEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

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